molecular formula C20H20N4O5S B2830238 Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate CAS No. 1396873-63-4

Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate

Cat. No.: B2830238
CAS No.: 1396873-63-4
M. Wt: 428.46
InChI Key: LOSGGERKINQHBB-UHFFFAOYSA-N
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Description

Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate (CAS: 2034587-66-9) is a synthetic heterocyclic compound with the molecular formula C20H24N4O5S and a molecular weight of 432.49 g/mol . Its structure features:

  • A pyrazolo[1,5-a]pyridine core, a bicyclic system with nitrogen atoms at positions 1, 5, and 2.
  • A piperazine ring linked via a carbonyl group to the pyrazolo[1,5-a]pyridine moiety.

This compound is cataloged as a research chemical, with applications yet to be fully elucidated in publicly available studies .

Properties

IUPAC Name

methyl 4-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c1-29-20(26)15-5-7-16(8-6-15)30(27,28)23-12-10-22(11-13-23)19(25)17-14-21-24-9-3-2-4-18(17)24/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSGGERKINQHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyrazole and a pyridine derivative under acidic or basic conditions.

    Attachment of the piperazine moiety: The pyrazolo[1,5-a]pyridine intermediate is then reacted with a piperazine derivative, often using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

    Sulfonylation: The resulting compound is then sulfonylated using a sulfonyl chloride, typically in the presence of a base such as pyridine or triethylamine.

    Esterification: Finally, the benzoic acid derivative is esterified using methanol and an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes.

Mechanism of Action

The mechanism of action of Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyridine core can bind to enzyme active sites or receptor binding pockets, modulating their activity. The sulfonyl and ester groups enhance the compound’s ability to form hydrogen bonds and other interactions, stabilizing its binding to the target.

Comparison with Similar Compounds

Quinoline-Based Piperazine Derivatives (C1–C7 Series)

Key Compounds :

  • C1: Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate
  • C2–C7: Variants with halogenated (Br, Cl, F) or substituted (methylthio, methoxy, trifluoromethyl) phenyl groups on the quinoline core .

Structural Differences :

Feature Target Compound C1–C7 Series
Core Heterocycle Pyrazolo[1,5-a]pyridine Quinoline
Piperazine Linkage Sulfonyl group Carbonyl group
Substituents Unsubstituted pyrazolopyridine Variably substituted phenyl

Physicochemical Properties :

  • Molecular weights of C1–C7 (~450–500 g/mol) are higher due to bulkier quinoline and substituents .

Pyrazolo[1,5-a]Pyridine Derivatives with Piperazine Moieties

Key Compounds :

  • : 3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine-7-carbonitrile
  • : RET kinase inhibitors with pyrazolo[1,5-a]pyridine cores and complex piperazine/bicyclic substituents.

Structural Differences :

Feature Target Compound Compound
Piperazine Linkage Sulfonyl benzoate Chlorophenyl-methyl
Core Substitution 3-Carbonyl 7-Carbonitrile

Functional Implications :

  • The sulfonyl benzoate in the target compound may enhance hydrogen-bonding capacity compared to the chlorophenyl group in , influencing target selectivity .

Therapeutic Context :

  • RET kinase inhibitors () highlight the pharmacological relevance of pyrazolo[1,5-a]pyridine scaffolds in oncology .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Piperazine Substituent Molecular Weight (g/mol) Key References
Target Compound Pyrazolo[1,5-a]pyridine Sulfonyl benzoate 432.49
C1 (Quinoline series) Quinoline Carbonyl benzoate ~450–500
Compound Pyrazolo[1,5-a]pyridine Chlorophenyl-methyl Not reported

Q & A

Q. How to validate target engagement in vivo?

  • Methodological Answer :
  • Pharmacodynamic markers : Measure downstream biomarkers (e.g., phosphorylated RET in tumor xenografts via Western blot) .
  • Imaging : Use PET tracers (e.g., 18^{18}F-labeled analogs) to assess tumor uptake in murine models .

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